molecular formula C9H6N2S B587332 3H-thieno[2,3-e]benzimidazole CAS No. 148194-18-7

3H-thieno[2,3-e]benzimidazole

Cat. No.: B587332
CAS No.: 148194-18-7
M. Wt: 174.221
InChI Key: UJKJCIUZMSPVCX-UHFFFAOYSA-N
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Description

3H-thieno[2,3-e]benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.221. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-thieno[2,3-e]benzimidazole derivatives?

The synthesis often involves heterocyclic condensation reactions. For example, copper-catalyzed sequential reactions using o-bromoaryl isocyanides and primary amines can yield benzimidazole derivatives, including 3H-thieno[2,3-d]imidazoles (a structurally related class). Key steps include amine addition to isocyanides followed by intramolecular arylation . Alternative routes may involve Schiff base formation via refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions .

Q. How are this compound derivatives characterized structurally?

Characterization typically employs spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., NH stretches in benzimidazoles).
  • NMR (¹H and ¹³C) resolves substituent positions and aromatic proton environments.
  • X-ray crystallography provides definitive structural confirmation, as demonstrated for silyl-substituted benzimidazole derivatives . Elemental analysis and mass spectrometry further validate purity and molecular weight .

Q. What biological activities are associated with this compound scaffolds?

These derivatives show potential in oncology and neurology. For instance, thienopyrimidine-benzimidazole hybrids exhibit cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) via EGFR inhibition, with IC₅₀ values as low as 0.029 μM . Benzimidazole derivatives also demonstrate anti-inflammatory activity, with compounds like A2 and A8 reducing inflammation through COX-2 inhibition .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound-based therapeutics?

  • 3D-QSAR and molecular docking predict binding affinities to targets like acetylcholinesterase (relevant for Alzheimer’s research) .
  • Molecular dynamics simulations assess stability of ligand-receptor complexes over time, as shown in studies on benzimidazole-derived kinase inhibitors .
  • Machine learning models (76–81% reliability) correlate structural features (e.g., electron-withdrawing substituents) with bronchodilator activity in related thiazolo-benzimidazoles .

Q. What strategies address contradictions in synthetic yields or biological data across studies?

  • Reaction condition optimization : Varying catalysts (e.g., CuI vs. Pd(OAc)₂) or solvents (ethanol vs. DMF) can resolve yield discrepancies .
  • Dose-response normalization : Cytotoxicity studies should standardize cell lines (e.g., MDA-MB-231 vs. 3T3 fibroblasts) and exposure times to ensure comparability .
  • Meta-analysis of SAR : Compare substituent effects (e.g., methoxy vs. bromo groups) on activity to identify trends masked in individual studies .

Q. What mechanistic insights guide the development of this compound derivatives as kinase inhibitors?

  • Fluorescence assays track apoptosis induction in cancer cells (e.g., compound 21 in MDA-MB-231 cells) .
  • Enzyme inhibition kinetics (e.g., EGFR tyrosine kinase) reveal competitive vs. non-competitive binding modes.
  • Metabolic stability studies using liver microsomes assess pharmacokinetic profiles critical for drug candidacy .

Q. How do structural modifications impact the physicochemical properties of these derivatives?

  • LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl or amino) reduces LogP values, improving solubility. For example, 1H-cyclopenta derivatives have LogP ≈ 2.04 .
  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance receptor selectivity but may reduce bioavailability .
  • Crystallography-guided design : X-ray structures highlight conformational flexibility, informing rigid analog synthesis to enhance binding .

Q. Methodological Considerations

Q. What experimental protocols are recommended for SAR studies on these compounds?

  • Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., halogens, alkoxy groups).
  • Step 2 : Screen for primary activity (e.g., IC₅₀ in cancer cell lines) .
  • Step 3 : Perform docking studies to correlate activity with binding poses .
  • Step 4 : Validate hits in secondary assays (e.g., fluorescence-based apoptosis tracking) .

Q. How can researchers validate synthetic intermediates in multi-step syntheses?

  • TLC/HPLC monitoring ensures reaction completion at each step.
  • Isolation via column chromatography purifies intermediates.
  • Intermediate characterization using ¹H NMR and HRMS prevents cumulative errors in final products .

Properties

CAS No.

148194-18-7

Molecular Formula

C9H6N2S

Molecular Weight

174.221

IUPAC Name

3H-thieno[2,3-e]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-7-8(11-5-10-7)9-6(1)3-4-12-9/h1-5H,(H,10,11)

InChI Key

UJKJCIUZMSPVCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CS3)N=CN2

Synonyms

1H-Thieno[2,3-e]benzimidazole(9CI)

Origin of Product

United States

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